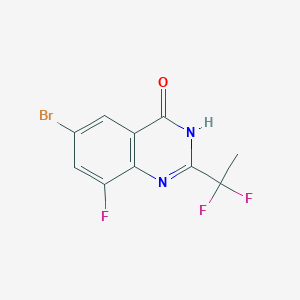
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while coupling reactions can produce complex biaryl or heteroaryl compounds.
科学的研究の応用
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.
作用機序
The mechanism of action of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the difluoroethyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazoline
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4-one
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-thione
Uniqueness
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and difluoroethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H6BrF3N2O |
|---|---|
分子量 |
307.07 g/mol |
IUPAC名 |
6-bromo-2-(1,1-difluoroethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c1-10(13,14)9-15-7-5(8(17)16-9)2-4(11)3-6(7)12/h2-3H,1H3,(H,15,16,17) |
InChIキー |
NLOOMUVRVNNVMH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C=C(C=C2F)Br)C(=O)N1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)

![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
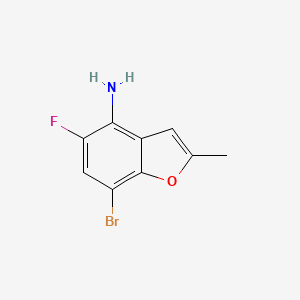
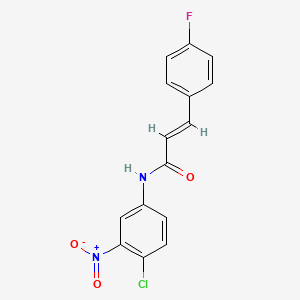
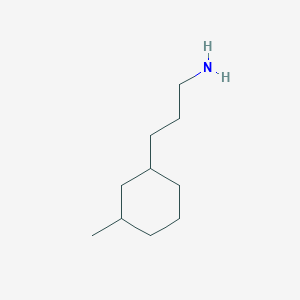
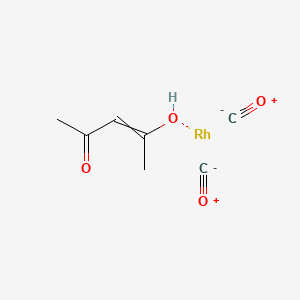
![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)


